molecular formula C12H8F2N2O2 B8691724 5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

Cat. No. B8691724
M. Wt: 250.20 g/mol
InChI Key: YUEODQKZKHMRQB-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

4-Fluorophenylamine (1.47 g, 13.19 mmol) was dissolved in THF (20 mL) and cooled to −70° C., under an atmosphere of nitrogen. A solution of 1M LiHMDS in THF (25.14 mL, 25.14 mmol) was added dropwise and the mixture stirred at −70° C., under an atmosphere of nitrogen for 15 minutes. A solution of 2,4-difluoronitrobenzene (2.0 g, 12.57 mmol) in THF (10 mL) was added dropwise to the mixture, at −70° C. and the resultant purple solution stirred at −70° C. for 30 min. The reaction mixture was quenched with saturated aqueous NH4Cl solution and extracted into EtOAc (3×50 mL). The combined organic fractions were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (silica gel, gradient 0-100% DCM in cyclohexane) to afford the title compound as an orange solid (2.94 g, 100%). 1H NMR (CDCl3, 400 MHz): δ 9.53 (1H, s), 8.27 (1H, dd, J=9.48, 5.98 Hz), 7.29-7.22 (2H, m), 7.20-7.11 (2H, m), 6.64 (1H, dd, J=11.26, 2.65 Hz), 6.48 (1H, ddd, J=9.47, 7.12, 2.65 Hz)
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25.14 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.F[C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>C1COCC1>[F:26][C:24]1[CH:23]=[CH:22][C:21]([N+:27]([O-:29])=[O:28])=[C:20]([NH:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
25.14 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −70° C., under an atmosphere of nitrogen for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resultant purple solution stirred at −70° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, gradient 0-100% DCM in cyclohexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC1=CC=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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